5-Ethylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAXRXORQWHQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316166 | |

| Record name | 5-Ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-50-0 | |

| Record name | 5-Ethyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 300285 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61404-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Ethylpyridazin-3(2H)-one

Executive Summary

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including cardiotonic, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of a representative member of this class, 5-Ethylpyridazin-3(2H)-one. We present a robust and well-documented two-step synthetic pathway, beginning with the cyclocondensation of a γ-ketoester with hydrazine, followed by an aromatization step. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural protocol but also the underlying chemical principles and rationale for experimental choices. Furthermore, a comprehensive section on the analytical characterization of the final compound is included, detailing the expected outcomes from modern spectroscopic techniques to ensure structural confirmation and purity assessment.

Introduction to the Pyridazinone Scaffold

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, with a ketone group on the ring. Their unique electronic and structural features make them versatile pharmacophores capable of interacting with a variety of biological targets.[1] The general synthetic approach to this class of compounds often involves the condensation of a γ-keto acid or its ester equivalent with a hydrazine derivative, a reliable method that allows for diverse substitutions on the pyridazinone ring.[4][5] this compound is a fundamental example of this structural class, providing a key building block for the synthesis of more complex, biologically active molecules.

Synthetic Strategy and Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The strategy relies on the initial formation of a saturated dihydropyridazinone ring, which is subsequently dehydrogenated to yield the final aromatic product. This approach is widely applicable and allows for a high degree of control over the final structure.

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected at the C=C and N-N bonds. The key disconnection reveals a γ-keto acid or ester and hydrazine as the primary precursors. The most logical starting material is an ester of 3-oxopentanoic acid, such as ethyl 3-oxopentanoate, which is a readily available and versatile chemical intermediate.[6][7]

Forward Synthesis Pathway

The synthesis proceeds as follows:

-

Cyclocondensation: Ethyl 3-oxopentanoate is reacted with hydrazine hydrate. The reaction involves an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular attack on the ketone, leading to a cyclic intermediate that dehydrates to form 6-Ethyl-4,5-dihydropyridazin-3(2H)-one .

-

Dehydrogenation (Aromatization): The dihydropyridazinone intermediate is oxidized to introduce a double bond into the ring, yielding the aromatic This compound . Several reagents can accomplish this transformation, including bromine in acetic acid, copper(II) chloride, and manganese(IV) oxide.[8] Bromine in acetic acid is a classic and highly effective method for this type of aromatization.[8]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. As a member of the pyridazinone family, this molecule shares a scaffold known for a wide array of biological activities, including but not limited to cardiovascular, anti-inflammatory, and anticancer effects.[1] Understanding its physicochemical profile is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics.

This document moves beyond a simple data sheet, offering insights into the causality behind its expected properties and the experimental methodologies required for their validation. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the well-established chemistry of the pyridazinone core and closely related analogs to provide a robust predictive profile.

Molecular Structure and Key Features

This compound belongs to the pyridazine class of heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms. The "(2H)" designation indicates that the proton is located on the nitrogen at position 2. The ethyl group at position 5 is a key substituent influencing the molecule's lipophilicity and potential steric interactions with biological targets.

The pyridazinone ring itself possesses unique electronic properties, including a high dipole moment and the capacity for dual hydrogen-bonding, which are critical for its interaction with biological macromolecules.[2]

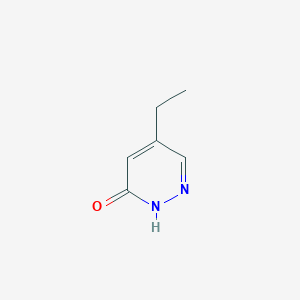

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of pyridazin-3(2H)-one derivatives is well-documented and typically involves the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would start from a γ-ketoacid bearing an ethyl group at the appropriate position.

Proposed Synthetic Workflow

A common and effective method involves the cyclization of 3-formylpentanoic acid or its ester derivative with hydrazine hydrate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3-formylpentanoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol or acetic acid are often used as they can facilitate both the initial hydrazone formation and the subsequent cyclization by protonating the carbonyl group, making it more electrophilic.

-

Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketoacid.

-

Heating: The cyclization step is typically endothermic and requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack.

Physicochemical Properties

The following table summarizes the predicted and experimentally determined (where available for close analogs) physicochemical properties of this compound.

| Property | Predicted/Analog-Based Value | Experimental Protocol | Justification for Prediction/Value |

| Molecular Formula | C₆H₈N₂O | - | Based on chemical structure. |

| Molecular Weight | 124.14 g/mol | Mass Spectrometry | Calculated from the molecular formula. |

| Melting Point | 80 - 100 °C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | The parent pyridazin-3(2H)-one has a melting point of 55-58 °C. The ethyl group will increase molecular weight and potentially improve crystal packing, leading to a higher melting point. For comparison, 6-[3-allyl-4-(2,3-epoxypropoxy)phenyl]-4,5-dihydro-3(2H)-pyridazinone has a melting point of 93.5-95°C.[3] |

| Boiling Point | > 300 °C (decomposes) | Thermogravimetric Analysis (TGA) | Pyridazinone structures are generally high boiling due to strong intermolecular hydrogen bonding. Decomposition at high temperatures is common for such heterocyclic systems. |

| pKa | ~11-12 (for N-H proton) | Potentiometric Titration or UV-Vis Spectroscopy | The lactam proton (N-H) is weakly acidic. The pKa of the parent pyridazin-3(2H)-one is in this range. The electron-donating ethyl group would have a minor effect. |

| LogP (o/w) | 0.5 - 1.5 | Shake-flask method or HPLC | The parent pyridazinone is relatively polar. The addition of an ethyl group will increase lipophilicity. For comparison, 3-ethylpyridine has a LogP of 1.66.[4] |

| Aqueous Solubility | Moderately Soluble | UV-Vis Spectroscopy after saturation | The presence of the lactam functionality allows for hydrogen bonding with water, conferring some aqueous solubility. However, the ethyl group will decrease solubility compared to the unsubstituted parent compound. The solubility of 6-phenylpyridazin-3(2H)-one in water is very low (1.26 x 10⁻⁵ mole fraction at 318.2 K), but this is largely due to the much larger hydrophobic phenyl group. |

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the pyridazinone ring.

-

Ethyl Group: A triplet at approximately 1.2 ppm (CH₃) and a quartet at around 2.6 ppm (CH₂) are expected.

-

Ring Protons: The protons on the pyridazinone ring will appear in the aromatic region (6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the tautomeric form present in the solvent used.

-

N-H Proton: A broad singlet, typically in the range of 10-12 ppm, corresponding to the lactam proton. The chemical shift of this proton is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 160-170 ppm, is characteristic of the lactam carbonyl group.

-

Ethyl Group Carbons: Signals for the methyl and methylene carbons of the ethyl group will appear in the upfield region (10-30 ppm).

-

Ring Carbons: The sp² hybridized carbons of the pyridazinone ring will resonate in the range of 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H bond of the lactam.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the six-membered lactam ring.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the double bonds within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 124.

-

Fragmentation: Common fragmentation pathways for pyridazinones involve the loss of CO, N₂, and cleavage of substituents. For this compound, a prominent fragment corresponding to the loss of the ethyl group (M-29) would be expected.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present in the molecule.

Caption: Potential reactivity pathways for this compound.

-

N-Alkylation: The lactam nitrogen can be alkylated using a suitable alkyl halide in the presence of a base. This is a common strategy to modify the properties of pyridazinone derivatives.

-

Halogenation: The carbonyl group can be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃), yielding a 3-chloro-5-ethylpyridazine. This is a versatile intermediate for further functionalization.

-

Aromaticity and Tautomerism: this compound exists in tautomeric equilibrium with its aromatic hydroxy-pyridazine form. The predominant tautomer depends on the solvent and substitution pattern. This equilibrium is crucial for its chemical behavior.

-

Stability: The pyridazinone ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reducing conditions.

Potential Applications in Drug Development

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives have shown a broad spectrum of biological activities, including:

-

Cardiovascular Agents: Many pyridazinone derivatives exhibit cardiotonic, antihypertensive, and antiplatelet activities.

-

Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with potent anti-inflammatory and analgesic properties.

-

Anticancer Agents: Certain pyridazinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.

The introduction of a 5-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties compared to other derivatives. Further investigation into the biological activity of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound is a promising heterocyclic compound with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its expected properties, synthesis, and reactivity, based on the established principles of pyridazinone chemistry. The methodologies and predictive data presented herein should serve as a valuable resource for researchers working with this and related molecules. The validation of these predicted properties through rigorous experimentation will be a critical next step in unlocking the full potential of this compound.

References

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). MDPI. Retrieved January 2, 2026, from [Link]

-

5-Ethyl-2-methylpyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate. (n.d.). Google Patents.

-

Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of 5 H-imidazo [1, 2-a] thiopyrano-[4′, 3′: 4, 5] thieno[2, 3-d] pyrinmidin-5-one. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Pyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

3-Ethylpyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Pyridine, 5-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

5-Ethyl-2-methylpyridine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

3(2H)-Pyridazinone. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 2, 2026, from [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines as potential antiallergy agents (1). (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2020). MDPI. Retrieved January 2, 2026, from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyridine, 5-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethylpyridazin-3(2H)-one: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 5-Ethylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the core chemical information, synthesis methodologies, physicochemical properties, and the established and potential pharmacological applications of this compound class, with a specific focus on the 5-ethyl derivative.

Core Compound Identification and Nomenclature

The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

IUPAC Name: this compound[1][2][3]

The name is derived from the parent heterocycle, pyridazine, which is a six-membered ring containing two adjacent nitrogen atoms. The "(2H)" indicates that the hydrogen atom is located on the nitrogen at position 2. The "-3-one" suffix denotes a ketone functional group at the 3-position of the ring. Finally, the "5-Ethyl-" prefix specifies the presence of an ethyl group at the 5-position.

Chemical Abstracts Service (CAS) Number:

A thorough search of public chemical databases did not yield a specific CAS Registry Number for this compound. The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every chemical substance described in the open scientific literature.[4][5][6] The absence of a CAS number suggests that this compound may be a novel or less-documented compound that has not yet been registered.[4][7] For novel compounds, a CAS number can be obtained upon submission to the CAS Registry Service.[7]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies for 5-Substituted-3(2H)-pyridazinones

While a specific synthesis for this compound is not detailed in the readily available literature, its synthesis can be extrapolated from established methods for analogous 5-substituted pyridazinones. The primary synthetic routes involve the cyclocondensation of a γ-keto acid or its ester with a hydrazine derivative.[8]

General Synthetic Pathway:

The most common approach involves the reaction of a 3-formylpentanoic acid derivative (as the γ-keto acid equivalent for a 5-ethyl substituent) with hydrazine hydrate.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Ethyl-4,5-dihydropyridazin-3(2H)-one

-

To a solution of ethyl 3-formylpentanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, 5-Ethyl-4,5-dihydropyridazin-3(2H)-one, can be purified by recrystallization or column chromatography.

Step 2: Dehydrogenation to this compound

-

Dissolve the purified 5-Ethyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent like acetic acid.

-

Add a dehydrogenating agent, such as bromine in acetic acid or palladium on carbon (Pd/C) with a hydrogen acceptor.

-

Stir the reaction at an appropriate temperature (e.g., room temperature to gentle heating) until the starting material is consumed (monitored by TLC).

-

Work-up the reaction mixture by neutralizing the acid (if used) and extracting the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of this compound are not experimentally documented. However, based on the properties of the parent pyridazinone and other alkyl-substituted derivatives, the following can be predicted:

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₆H₈N₂O | Based on chemical structure |

| Molecular Weight | 124.14 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | General appearance of pyridazinone derivatives |

| Melting Point | 100-150 °C | Alkyl substitution can influence melting point |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water | Based on the polarity of the pyridazinone core and the ethyl group |

| logP | ~1.0 - 1.5 | The ethyl group will increase lipophilicity compared to the parent compound. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and signals for the protons on the pyridazinone ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.[9][10][11]

-

¹³C NMR: The carbon NMR will display signals corresponding to the two carbons of the ethyl group, the four carbons of the pyridazinone ring, and the carbonyl carbon.[9][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹.[10][12][13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the pyridazinone ring.[12]

Pharmacological Potential and Applications in Drug Development

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14] Pyridazinone derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery.[15][16][17][18]

Established Activities of the Pyridazinone Class:

-

Cardiovascular Effects: Many pyridazinone derivatives exhibit potent cardiotonic, antihypertensive, and vasodilatory properties.[19][20][21] Some have been developed as phosphodiesterase (PDE) inhibitors.[22]

-

Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[23][24] Some derivatives are known to be selective COX-2 inhibitors.[15]

-

Anticancer Activity: Various substituted pyridazinones have shown promising anticancer activity through different mechanisms, including inhibition of kinases and other cellular targets.[23]

-

Antimicrobial and Antiviral Activity: The pyridazinone ring system has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[25]

Potential of this compound:

The introduction of a small alkyl group, such as ethyl, at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties of the pyridazinone core. The ethyl group can influence lipophilicity, which affects membrane permeability and oral bioavailability. It can also provide specific steric and electronic interactions within the binding pocket of a biological target.

Based on the known activities of the pyridazinone class, this compound and its derivatives could be investigated for:

-

Selective enzyme inhibition: The ethyl group could be oriented to fit into a specific hydrophobic pocket of an enzyme, potentially leading to enhanced potency and selectivity.

-

Modulation of receptor binding: The substituent could influence the binding affinity and efficacy at various G-protein coupled receptors or ion channels.

-

Improved pharmacokinetic profile: The increased lipophilicity might lead to better absorption and distribution characteristics compared to the unsubstituted parent compound.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, member of the pharmacologically significant pyridazinone family. While its specific biological activities remain to be elucidated, the extensive body of research on related compounds provides a strong rationale for its investigation in various drug discovery programs.

The immediate next steps for researchers interested in this compound would be its definitive synthesis and purification, followed by comprehensive structural characterization using modern spectroscopic techniques. Subsequently, screening against a panel of biological targets, particularly those where other pyridazinones have shown activity, would be a logical progression.

References

-

El-Baih, A. S., El-Shehry, M. F., & Abu-Taleb, A. M. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

- CAS. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

-

Wikipedia. (2024). CAS Registry Number. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

Nedstar. (2025). Understanding CAS registration numbers. Retrieved from [Link]

- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.

- Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784.

- Coelho, A., Sotelo, E., & Ravina, E. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. Current Organic Chemistry, 15(21), 3749-3773.

- Asif, M. (2015). A review on recent advances of pyridazinone derivatives as potent bioactive agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1297-1313.

- Giovannoni, M. P., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(14), 3294-3302.

- Asif, M. (2015). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 653-660.

- de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

- Asif, M., & Singh, A. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry, 8(1), 245-251.

- Abdel-Alim, A. M., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archives of Pharmacal Research, 33(1), 25-46.

- Tisler, M., & Stanovnik, B. (1968). Physical Properties of Pyridazines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.

- Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 9996-10013.

- Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2534-2559.

- Allam, H. A., et al. (2022).

- Svahn, K. S., et al. (2022).

- Kaji, K., et al. (1973). Synthesis and Biological Activity of Pyridazinooxazines. Chemical and Pharmaceutical Bulletin, 21(12), 2646-2653.

- Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 9996-10013.

- Asif, M., & Singh, A. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry, 8(1), 245-251.

- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.

- Costache, A. D., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(13), 4243.

- Alan, M., et al. (2006). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 44(8), 779-784.

- Malinka, W., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(11), 3469.

- Asif, M. (2016). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Chemical and Pharmaceutical Research, 8(5), 766-775.

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6). Royal Society of Chemistry.

- IUPAC. (2014).

-

NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2024). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. iupac.org [iupac.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 6. nedstar.com [nedstar.com]

- 7. CAS Registry Servicesâ | CAS [cas.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]

- 18. sarpublication.com [sarpublication.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchemrev.com [jchemrev.com]

- 22. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-Ethylpyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs with enhanced efficacy and safety. Among the myriad of heterocyclic systems, the pyridazinone core has emerged as a "wonder nucleus" due to the diverse and potent biological activities exhibited by its derivatives. This in-depth technical guide focuses specifically on the burgeoning class of 5-Ethylpyridazin-3(2H)-one derivatives, offering a comprehensive exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action that position them as promising candidates in contemporary drug discovery.

This guide moves beyond a mere recitation of facts, delving into the causality behind experimental design and providing detailed, field-proven protocols. Every piece of information is meticulously referenced to authoritative sources, ensuring the highest degree of scientific integrity and trustworthiness.

The this compound Core: A Privileged Scaffold

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for chemical modification. The introduction of an ethyl group at the 5-position introduces a specific lipophilic and steric character that can significantly influence the compound's interaction with biological targets, potentially enhancing potency and selectivity.

}

Core structure of this compound.

Synthesis of this compound Derivatives: A General Approach

The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, including derivatives with substituents at the 5-position, commonly proceeds through the condensation of a β-aroylpropionic acid with a hydrazine derivative.[1] This versatile and robust methodology allows for the introduction of a wide range of substituents on both the pyridazinone ring and the aryl moiety.

A key starting material for the synthesis of 5-ethyl-6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives is the corresponding β-aroyl-α-ethylpropionic acid. While specific protocols for the synthesis of this compound derivatives are not extensively detailed in the reviewed literature, a generalizable synthetic pathway can be extrapolated from the synthesis of analogous compounds.

}

General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 6-(4-Ethylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one (A 5-H Analog)

This protocol for a closely related analog provides a foundational method that can be adapted for 5-ethyl derivatives by starting with the appropriate α-ethyl-β-aroylpropionic acid.[2]

Materials:

-

β-(4-Ethylbenzoyl)propionic acid

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of β-(4-ethylbenzoyl)propionic acid (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in ethanol (50 mL) is refluxed for 8 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting solid is filtered, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield the pure compound.

Characterization Data for 6-(4-Ethylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one: [2]

-

Yield: 68%

-

Melting Point: 148°C

-

IR (KBr, cm⁻¹): 3300 and 3186 (NH₂), 1660 (C=O), 1591 (C=N), 1331 and 1154 (SO₂N)

-

¹H NMR (DMSO-d₆, δ ppm): 1.20 (3H, t, -CH₂-CH ₃), 2.65 (2H, q, -CH ₂-CH₃), 2.76 and 3.15 (each t, 2 × -CH₂-), 7.32 (2H, d, J = 7.8 Hz, Ar-H), 7.37 (2H, s, SO₂NH ₂), 7.77–7.89 (6H, m, Ar-H)

-

FAB-MS (m/z): 357 [M⁺]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic and anti-proliferative effects against a range of human cancer cell lines.[1][3][4]

Mechanism of Action: Inhibition of VEGFR-2

A key mechanism underlying the anticancer activity of many pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.

}

Inhibition of the VEGFR-2 signaling pathway.

Quantitative Anticancer Activity Data

While specific data for 5-ethyl derivatives is limited, the following table summarizes the potent anticancer activity of closely related 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.

| Compound ID | Target Cell Line | GI₅₀ (µM) | Reference |

| 2g (6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) | HL-60 (TB) (Leukemia) | < 2 | [1] |

| 2g | SR (Leukemia) | < 2 | [1] |

| 2g | NCI-H522 (Non-Small-Cell Lung Cancer) | < 2 | [1] |

| 2g | BT-549 (Breast Cancer) | < 2 | [1] |

| 2f (6-(3,4,5-trimethoxyphenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | 36 Human Tumor Cell Lines | < 1 | [7] |

| 2g (6-(4-chlorophenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | 20 Human Tumor Cell Lines | < 1 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Dual-Action Therapeutic Approach

Infections are a major concern for cancer patients undergoing chemotherapy due to their compromised immune systems.[3] The development of agents with both anticancer and antimicrobial properties is therefore a highly desirable therapeutic strategy. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[3][9]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) for a series of pyridazinone-based diarylurea derivatives, demonstrating their potential as antimicrobial agents.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [3] |

| 8g | Candida albicans | 16 | [3] |

| 8a | Candida albicans | 32 | [3] |

| 8j | Candida albicans | 32 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to a specific concentration)

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium in a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects: Modulating Vascular Tone

Pyridazinone derivatives have a well-documented history of cardiovascular activity, with many compounds exhibiting potent vasorelaxant and cardiotonic effects.[10][11][12] These properties make them attractive candidates for the treatment of cardiovascular diseases such as hypertension and heart failure.

Mechanism of Action: Vasodilation

The vasorelaxant effects of pyridazinone derivatives can be mediated through various mechanisms, including the inhibition of phosphodiesterase III (PDE-III) and direct effects on vascular smooth muscle.[10] Some derivatives have been shown to exert their effects by inhibiting the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells, leading to vasodilation.[13]

Quantitative Vasorelaxant Activity Data

The following table showcases the potent vasorelaxant activity of a series of pyridazin-3-one derivatives, with EC₅₀ values in the nanomolar to low micromolar range.

| Compound Series | EC₅₀ Range (µM) | Reference |

| 4a-l (thiosemicarbazide side chains) | 0.0117 - 2.2680 | [13][14] |

| 5a-l (cyclized versions) | 0.0025 - 2.9480 | [13][14] |

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol describes the evaluation of the vasorelaxant effects of test compounds on isolated arterial rings.[15]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine

-

This compound derivatives (dissolved in DMSO)

-

Organ bath system with force transducers

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm in length).

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of 1 g for 60 minutes.

-

Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the this compound derivatives to the organ bath.

-

Record the changes in isometric tension and calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation).

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and cardiovascular effects. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully elucidate the impact of the 5-ethyl substituent on their pharmacological profile. Further mechanistic studies are also warranted to identify novel biological targets and signaling pathways modulated by these compounds. The dual-action potential of these derivatives as both anticancer and antimicrobial agents is particularly noteworthy and warrants further investigation for the development of innovative therapies for immunocompromised patients. The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

-

Abouzid, K. M., & El-Sawy, E. R. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & medicinal chemistry, 16(1), 382–389. [Link]

-

El-Sayed, N. M., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Salem, H. M. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 11(35), 21543–21560. [Link]

-

Ahmad, S., Rathish, I. G., Bano, S., Alam, M. S., & Javed, K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of enzyme inhibition and medicinal chemistry, 25(2), 266–271. [Link]

-

Kumar, D., Carron, R., de la Calle, C., & Bansal, R. K. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta pharmaceutica (Zagreb, Croatia), 58(4), 393–405. [Link]

-

Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., Bouatia, M., El Karbane, M., Doukkali, A., Benchat, N., & Karrouchi, K. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules (Basel, Switzerland), 28(2), 678. [Link]

-

Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., Bouatia, M., El Karbane, M., Doukkali, A., Benchat, N., & Karrouchi, K. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

-

Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., Bouatia, M., El Karbane, M., Doukkali, A., Benchat, N., & Karrouchi, K. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules (Basel, Switzerland), 28(2), 678. [Link]

-

Lema, C., Lema, R., & Burga, R. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational new drugs, 37(1), 1–11. [Link]

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Allam, M. M., El-Sawy, E. R., & Abouzid, K. M. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry, 16(1), 100-115. [Link]

-

Allam, M. M., El-Sawy, E. R., & Abouzid, K. A. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry, 16(1), 100-115. [Link]

-

Ivan, B. C., Barbuceanu, S. F., Hotnog, C. M., Olaru, O. T., Anghel, A. I., Ancuceanu, R. V., Mihaila, M. A., Brasoveanu, L. I., Shova, S., Draghici, C., Nitulescu, G. M., & Dumitrascu, F. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International journal of molecular sciences, 24(14), 11721. [Link]

-

El-Sayed, N. M., El-Bendary, E. R., & Abo-Salem, H. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(11), 4785-4806. [Link]

-

Ahmad, S., Bano, S., Rathish, I. G., Alam, M. S., & Javed, K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266-271. [Link]

-

Maccioni, E., et al. (2009). Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Molecules, 14(9), 3492-3503. [Link]

-

Aziz, M. W., Mohamed, K. O., Khalifa, A. K., Farag, D. B., & Mahmoud, Z. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Ivan, B. C., Barbuceanu, S. F., Hotnog, C. M., Olaru, O. T., Anghel, A. I., Ancuceanu, R. V., Mihaila, M. A., Brasoveanu, L. I., Shova, S., Draghici, C., Nitulescu, G. M., & Dumitrascu, F. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International journal of molecular sciences, 24(14), 11721. [Link]

-

Aziz, M. W., Mohamed, K. O., Khalifa, A. K., Farag, D. B., & Mahmoud, Z. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Lee, J., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. Journal of Natural Products, 85(1), 136-143. [Link]

-

da Silva, A. C. P., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. [Link]

-

Alanazi, M. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6239. [Link]

-

Ahmad, S., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European journal of medicinal chemistry, 67, 352–358. [Link]

-

Alanazi, A. M., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 786-814. [Link]

-

Barl, N. M., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS medicinal chemistry letters, 6(8), 914–919. [Link]

-

Wang, W., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Bioorganic & medicinal chemistry letters, 19(20), 5857–5859. [Link]

-

Gomaa, M. A. M. (2025). Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(21), 7268. [Link]

-

Al-Abdullah, E. S., et al. (2014). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 19(9), 14697-14717. [Link]

-

El-Hashash, M. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [Link]

-

Farag, P. S., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6296. [Link]

-

Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(21), 7435. [Link]

-

El-Sayed, N. M., et al. (2024). Design, synthesis, and biological evaluation of some new 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors. Bioorganic chemistry, 145, 107213. [Link]

Sources

- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Ethylpyridazin-3(2H)-one in Cancer Cells

Abstract

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide synthesizes the current understanding and proposes a multi-faceted mechanism of action for 5-Ethylpyridazin-3(2H)-one, a representative pyridazinone derivative, in the context of oncology. Drawing from extensive research on analogous compounds, we will explore its role as a potent kinase inhibitor, detailing its downstream effects on critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. This document provides not only a theoretical framework but also detailed experimental protocols to enable researchers to validate these mechanisms in their own work. Our objective is to deliver a comprehensive resource that is both scientifically rigorous and practically applicable for professionals in cancer drug discovery and development.

Introduction: The Emergence of Pyridazinone Scaffolds in Oncology

The pyridazinone core is a heterocyclic motif of significant interest in the development of novel therapeutics, particularly in oncology.[3][5] Its synthetic tractability allows for diverse functionalization, making it an attractive scaffold for targeting various biological pathways implicated in cancer.[3] Numerous derivatives have been investigated and have shown potent anti-proliferative activities across a range of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and breast cancer.[6][7]

While this compound is a specific novel entity, its mechanism can be confidently extrapolated from the extensive body of research on structurally related pyridazinone compounds. These studies consistently point towards a primary mechanism centered on the inhibition of key protein kinases that are often dysregulated in cancer. This guide will focus on the most prominently documented target for this class of compounds: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6][8][9] We will explore how inhibition of this receptor by this compound initiates a cascade of events, ultimately leading to cell cycle arrest and apoptosis.

Primary Mechanism of Action: Potent Kinase Inhibition

The central hypothesis for the anticancer activity of this compound is its function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a pronounced selectivity for VEGFR-2. The pyridazinone ring system is adept at forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors.[10]

Molecular Target: VEGFR-2

VEGFR-2 is a primary driver of angiogenesis, the process by which new blood vessels are formed from pre-existing ones. Tumors rely on angiogenesis to supply nutrients and oxygen, enabling their growth and metastasis. By inhibiting VEGFR-2, this compound directly interferes with this critical pathway. Molecular docking studies on similar pyridazinone derivatives have provided insights into the binding modes within the VEGFR-2 active site, suggesting a stable and high-affinity interaction.[6][7]

Other kinases may also be targeted, albeit with lower affinity. The broader class of pyridazinone derivatives has shown inhibitory activity against FER tyrosine kinase, PI3K, and various Cyclin-Dependent Kinases (CDKs), suggesting that this compound might possess a polypharmacological profile.[8][11][12]

Cellular Consequences and Phenotypic Outcomes

The inhibition of VEGFR-2 and potentially other kinases by this compound leads to distinct and measurable phenotypic changes in cancer cells. These downstream effects are the ultimate drivers of its therapeutic potential.

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Treatment of cancer cells with pyridazinone derivatives has been shown to trigger the intrinsic apoptotic pathway.[1] This is characterized by:

-

Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential.[1]

-

Caspase Activation: A significant increase in the activity of executioner caspases, such as Caspase-3.[1]

-

Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like p53 and Bax, coupled with the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

Some studies also suggest that pyridazinone derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and by impairing proteasome activity, leading to proteotoxic stress.[1]

Cell Cycle Arrest

In addition to inducing cell death, this compound is predicted to halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on related compounds have demonstrated a significant accumulation of cells in the G0/G1 or G2/M phases of the cell cycle following treatment.[6][13] For instance, one pyridazinone derivative increased the population of A549 lung cancer cells in the G0-G1 phase from 85.41% to 90.86%.[6][7] This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Anti-Angiogenic Effects

By directly inhibiting VEGFR-2, this compound is expected to exert potent anti-angiogenic effects. In a research setting, this would manifest as an inhibition of the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[14]

Summary of Cellular Effects and Supporting Data

The anticipated effects of this compound are summarized below, with representative data from studies on analogous compounds.

| Parameter | Observed Effect | Example Cell Line | Quantitative Data (from analogs) | Reference |

| VEGFR-2 Inhibition | Potent enzymatic inhibition | N/A (Biochemical Assay) | IC50 values in the nanomolar to low micromolar range (e.g., 107 nM) | [9] |

| Cell Viability | Potent cytotoxicity | Leukemia (HL-60), NSCLC (A549) | GI50 values ranging from 1.66–100 µM | [6][7] |

| Apoptosis | Induction of apoptosis | Acute Promyelocytic Leukemia (HL-60) | 84.8% of cells showed Caspase-3 activation | [1] |

| Cell Cycle | G0/G1 Phase Arrest | NSCLC (A549) | Increase in G0/G1 population from 85.41% to 90.86% | [6][7] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To clarify the proposed mechanism of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for its validation.

Caption: Proposed VEGFR-2 signaling inhibition by this compound.

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols for Mechanistic Validation

To ensure scientific rigor, the claims made about the mechanism of action of this compound must be validated through robust experimental protocols. The following section provides detailed, step-by-step methodologies for key assays.

Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50 (concentration for 50% growth inhibition).

Materials:

-

Cancer cell line (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.

Protocol: Apoptosis Analysis via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and distinguish it from necrosis using flow cytometry.

Materials:

-

Cancer cell line (e.g., HL-60)

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

Analysis: Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Protocol: In Vitro VEGFR-2 Kinase Assay

Objective: To directly measure the inhibitory activity of this compound against the isolated VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in assay buffer and dispense into a 384-well plate.

-

Kinase Reaction: Add VEGFR-2 enzyme and substrate to the wells.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent.

-

Data Acquisition: After a further 30-minute incubation, measure the luminescence using a plate reader. The light signal is inversely correlated with kinase activity.

-

Analysis: Normalize the data to high (no enzyme) and low (no inhibitor) controls. Plot the percentage of inhibition against the compound concentration to determine the enzymatic IC50 value.

Conclusion and Future Directions

This guide delineates a robust, evidence-based mechanism of action for this compound in cancer cells. By functioning as a potent inhibitor of VEGFR-2, the compound is predicted to induce apoptosis and cell cycle arrest, culminating in a powerful anti-proliferative and anti-angiogenic effect. The provided protocols offer a clear path for the experimental validation of this proposed mechanism.

Future research should focus on confirming this mechanism in in vivo models to assess therapeutic efficacy and pharmacokinetic properties.[15] Furthermore, exploring the full kinome profile of this compound could reveal additional targets, potentially explaining its efficacy in different cancer types and identifying opportunities for combination therapies. The pyridazinone scaffold continues to be a promising foundation for the development of next-generation targeted cancer therapies.[5]

References

- Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Source: MDPI.

- Title: A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumul

- Title: Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity.

- Title: Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prost

- Title: Structures of VEGFR-2 inhibitors approved for clinical use.

- Title: Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. Source: ProQuest.

- Title: Pyridazinone derivatives with anticancer activity.

- Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: NIH.

- Title: Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Source: MDPI.

- Title: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Source: Taylor & Francis Online.

- Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: PubMed Central.

- Title: The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Source: PubMed.

- Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. Source: RSC Publishing.

- Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Source: PMC - NIH.

- Title: Structures of VEGFR-2 inhibitors approved for clinical use.

- Title: Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)

- Title: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Source: Semantic Scholar.

Sources

- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]